![molecular formula C14H11ClN2O2S2 B2955211 Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate CAS No. 662138-31-0](/img/structure/B2955211.png)
Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate
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Description
Scientific Research Applications
Synthesis and Derivative Formation
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a compound related to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate, has been studied for its potential in synthesizing new derivatives of quinazolin-4-one moiety. This compound was synthesized through a series of steps from anthranilic acid and was used to produce various hydrazones and Azetidines compounds, emphasizing its role in creating heterocyclic compounds (AL-ALAAF & Al-iraqi, 2021).
Aldose Reductase Inhibition
A study on iminothiazolidin-4-one acetate derivatives, which are structurally similar to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate, revealed their role as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds showed potential as novel drugs for treating diabetic complications, demonstrating the medicinal significance of similar structures (Ali et al., 2012).
Antimicrobial Properties
Compounds structurally related to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate have been synthesized and evaluated for their antimicrobial properties. These novel imines and thiazolidinones showed significant antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Fuloria et al., 2009).
Antibacterial Activities
Similar compounds have been synthesized and tested for their antibacterial activities. Notably, derivatives with specific substituents showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This highlights the compound's relevance in addressing antibiotic resistance (Tsubouchi et al., 1994).
Anticancer Properties
Some derivatives of Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate have shown potential in cancer treatment. Compounds with similar structures were evaluated against various cancer lines, including leukemia, melanoma, and breast cancer, indicating their application in oncology (Ostapiuk et al., 2015).
properties
IUPAC Name |
methyl 2-[[4-(3-chloro-4-cyano-1,2-thiazol-5-yl)phenyl]methylsulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-19-12(18)8-20-7-9-2-4-10(5-3-9)13-11(6-16)14(15)17-21-13/h2-5H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAIMSMODRTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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